2-Phenyl-1-propyl glucuronide

Description

BenchChem offers high-quality 2-Phenyl-1-propyl glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1-propyl glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

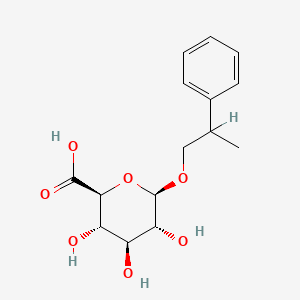

Structure

3D Structure

Properties

CAS No. |

84718-96-7 |

|---|---|

Molecular Formula |

C15H20O7 |

Molecular Weight |

312.31 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-phenylpropoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C15H20O7/c1-8(9-5-3-2-4-6-9)7-21-15-12(18)10(16)11(17)13(22-15)14(19)20/h2-6,8,10-13,15-18H,7H2,1H3,(H,19,20)/t8?,10-,11-,12+,13-,15+/m0/s1 |

InChI Key |

AXRXFIIKFZZHGS-AEIUROHVSA-N |

SMILES |

CC(COC1C(C(C(C(O1)C(=O)O)O)O)O)C2=CC=CC=C2 |

Isomeric SMILES |

CC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C2=CC=CC=C2 |

Canonical SMILES |

CC(COC1C(C(C(C(O1)C(=O)O)O)O)O)C2=CC=CC=C2 |

Synonyms |

2-phenyl-1-propyl glucuronide 2-phenylpropan-1-ol glucuronide |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Phenyl-1-Propyl Glucuronide Metabolic Pathway

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic pathway yielding 2-Phenyl-1-propyl glucuronide (CAS: 84718-96-7), a critical Phase II conjugate of the industrial solvent and environmental contaminant Cumene (Isopropylbenzene).

For researchers in toxicology and drug metabolism, this metabolite serves as a primary biomarker for assessing side-chain oxidation and subsequent glucuronidation of isopropyl-substituted aromatics. Unlike its isomer 2-phenyl-2-propyl glucuronide, the formation of the 1-propyl variant requires specific terminal hydroxylation, making it a distinct indicator of metabolic flux through the primary alcohol pathway.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the substrate's structural properties is prerequisite to designing valid extraction and detection protocols.

| Property | Specification |

| Chemical Name | 2-Phenyl-1-propyl |

| Synonyms | 2-Phenyl-1-propanol glucuronide; Hydratropic alcohol glucuronide |

| Parent Compound | Cumene (Isopropylbenzene) |

| Precursor Metabolite | 2-Phenyl-1-propanol (Hydratropic alcohol) |

| CAS Number | 84718-96-7 |

| Molecular Formula | |

| Molecular Weight | 312.32 g/mol |

| Acidity (pKa) | ~3.0 (Carboxylic acid moiety of glucuronic acid) |

| Solubility | High aqueous solubility; extractable in polar organic solvents (e.g., MeOH, ACN) |

Metabolic Pathway Architecture

The biotransformation of Cumene to 2-Phenyl-1-propyl glucuronide involves a sequential two-phase process. This pathway competes with ring oxidation and tertiary hydroxylation (forming 2-phenyl-2-propanol).

Mechanistic Causality

-

Phase I (Functionalization): The isopropyl side chain of Cumene undergoes terminal oxidation by Cytochrome P450 enzymes (primarily CYP monooxygenases). This is a non-preferred reaction compared to benzylic hydroxylation (forming the tertiary alcohol), but it is significant in specific species and high-dose scenarios. This yields the primary alcohol 2-Phenyl-1-propanol .[1]

-

Phase II (Conjugation): The newly formed primary hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs). The enzyme transfers glucuronic acid from UDP-glucuronic acid (UDP-GA) to the hydroxyl group, forming the ether glucuronide 2-Phenyl-1-propyl glucuronide .

Pathway Visualization

The following diagram illustrates the bifurcation of Cumene metabolism, highlighting the specific trajectory leading to the target glucuronide.

Caption: Bifurcation of Cumene metabolism showing the specific generation of 2-Phenyl-1-propyl glucuronide via terminal side-chain oxidation.

Experimental Protocols

Enzymatic Hydrolysis Validation

To confirm the presence of this specific glucuronide in biological matrices (urine/plasma), a differential hydrolysis protocol is required. This distinguishes the conjugate from sulfate esters and confirms the glycosidic linkage.

Objective: Validate the glucuronide moiety via

Reagents:

- -Glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli).

-

Acetate buffer (0.1 M, pH 5.0).

-

Internal Standard (e.g., deuterated 2-phenyl-1-propanol).

Workflow:

-

Sample Prep: Aliquot 100

L of urine/plasma. -

Buffering: Add 100

L of 0.1 M Acetate buffer (pH 5.0). -

Enzyme Addition: Add 500 units of

-glucuronidase.-

Control: Prepare a parallel sample without enzyme (add buffer only) to assess spontaneous hydrolysis.

-

-

Incubation: Incubate at 37°C for 2–4 hours.

-

Note:Helix pomatia preparations often contain sulfatase activity. To ensure specificity for glucuronides, use a pure

-glucuronidase source or add a specific sulfatase inhibitor if using crude extracts.

-

-

Termination: Quench reaction with 200

L ice-cold Acetonitrile (ACN). -

Extraction: Centrifuge at 10,000 x g for 10 mins. Analyze supernatant for the liberated aglycone (2-Phenyl-1-propanol ) via GC-MS or LC-MS.

Interpretation: An increase in free 2-Phenyl-1-propanol in the enzymatic sample compared to the control confirms the presence of the glucuronide conjugate.

Chemical Synthesis of the Standard

For quantitative analysis, a reference standard is often required. The following outlines a high-yield synthetic route for the glucuronide.

-

Protection: React methyl acetobromo-

-D-glucuronate with 2-phenyl-1-propanol using a Koenigs-Knorr type condensation (promoter: Silver carbonate or Cadmium carbonate). -

Deprotection: Perform alkaline hydrolysis (Lithium Hydroxide in MeOH/Water) to remove the methyl ester and acetyl protecting groups.

-

Purification: Isolate via solid-phase extraction (C18) or preparative HPLC.

Toxicological Implications[7]

The formation of 2-Phenyl-1-propyl glucuronide represents a detoxification pathway . By converting the lipophilic alcohol (2-phenyl-1-propanol) into a water-soluble conjugate, the body facilitates urinary excretion.

-

Species Differences: Rats typically show higher rates of ring oxidation and sulfate conjugation, whereas mice may exhibit different profiles of side-chain oxidation. The ratio of 1-propyl (primary) to 2-propyl (tertiary) glucuronides can indicate species-specific CYP450 regioselectivity.

-

Bioactivation Risks: While the glucuronide itself is stable, the alternative pathway (ring oxidation of the tertiary alcohol) can lead to reactive quinone methides, which are implicated in cytotoxicity. Therefore, high levels of 2-Phenyl-1-propyl glucuronide suggest a metabolic shunt away from these potentially toxic reactive intermediates.

References

-

Chen, L. J., et al. (2011). Disposition and Metabolism of Cumene in F344 Rats and B6C3F1 Mice. Drug Metabolism and Disposition.[2][3][4][5][6] Link

-

Goenechea, S., et al. (1986).[7] Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol).[7] Zeitschrift für Rechtsmedizin. Link

-

Ishida, T., & Matsumoto, T. (1992).[5] Enantioselective metabolism of cumene. Xenobiotica. Link

-

U.S. National Toxicology Program. (2009).[5] Toxicology and Carcinogenesis Studies of Cumene. NTP Technical Report Series. Link

Sources

- 1. 2-PHENYL-1-PROPANOL | 98103-87-8 [chemicalbook.com]

- 2. Stereoselective metabolism of 2-phenylpropionic acid in rat. I. In vitro studies on the stereoselective isomerization and glucuronidation of 2-phenylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbial degradation of illicit drugs, their precursors, and manufacturing by-products: implications for clandestine drug laboratory investigation and environmental assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atomoxetine - Wikipedia [en.wikipedia.org]

- 5. Disposition and Metabolism of Cumene in F344 Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Investigations of pharmacokinetics and metabolic behavior of N-L-pnenylalanyl-L-2-amino-1-phenylpropane (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: Chemical Identity & Structural Characterization

This technical guide provides an in-depth characterization of 2-Phenyl-1-propyl glucuronide , a Phase II metabolite primarily associated with the biotransformation of isopropylbenzene (cumene) and structurally related hydratropic derivatives.

2-Phenyl-1-propyl glucuronide is the conjugate base formed by the glycosidic linkage of glucuronic acid to the primary hydroxyl group of 2-phenyl-1-propanol (hydratropic alcohol). Unlike its tertiary isomer (2-phenyl-2-propyl glucuronide), this compound possesses a primary O-glucuronide linkage, conferring distinct stability profiles under hydrolytic conditions.

Core Identifiers

| Parameter | Technical Specification |

| CAS Number | 84718-96-7 |

| Chemical Name | 2-Phenyl-1-propyl |

| Synonyms | Hydratropic alcohol glucuronide; |

| Molecular Formula | C |

| Molecular Weight | 312.32 g/mol |

| Parent Aglycone | 2-Phenyl-1-propanol (CAS 1123-85-9) |

| Monoisotopic Mass | 312.1210 |

| SMILES | CC(CO[C@@H]1OO)[C@H]1O)C2=CC=CC=C2 |

Structural Analysis

The molecule consists of a lipophilic 2-phenylpropyl moiety attached to a hydrophilic glucuronic acid moiety.

-

Aglycone: The 2-phenyl-1-propyl group contains a chiral center at the C2 position of the propyl chain. Unless chirally separated, the CAS 84718-96-7 typically refers to the glucuronide derived from racemic (

)-2-phenyl-1-propanol. -

Linkage: The

-glycosidic bond connects the anomeric carbon (C1') of glucuronic acid to the primary oxygen at C1 of the propyl chain.

Figure 1: Structural connectivity and stability characteristics of 2-Phenyl-1-propyl glucuronide.

Part 2: Metabolic Origin & Significance[12]

While often investigated in the context of phenethylamine derivatives, 2-Phenyl-1-propyl glucuronide is definitively identified as a metabolite of Cumene (Isopropylbenzene) .

Metabolic Pathway: Cumene Degradation

Cumene undergoes cytochrome P450-mediated oxidation at the side chain.[1][2] This bifurcation leads to two distinct alcohol intermediates, which are subsequently glucuronidated.

-

Major Pathway: Oxidation at the tertiary carbon

2-Phenyl-2-propanol -

Minor Pathway (Target): Oxidation at the primary carbon

2-Phenyl-1-propanol

Critical Distinction for Drug Researchers: Researchers often confuse this compound with 1-phenyl-2-propyl glucuronide , a major metabolite of Amphetamine.

-

Amphetamine Metabolite: 1-Phenyl-2-propyl glucuronide (Phenyl ring on C1, Methyl on C2).

-

Cumene Metabolite: 2-Phenyl-1-propyl glucuronide (Phenyl ring on C2, Methyl on C2).

-

Implication: Mass spectrometry protocols must differentiate these isomers, as they share identical molecular weights (MW 312.32) but possess different retention times and fragmentation patterns.

Figure 2: Metabolic bifurcation of Cumene yielding 2-Phenyl-1-propyl glucuronide.

Part 3: Synthesis & Experimental Protocols

For analytical standard generation, chemical synthesis is preferred over enzymatic incubation due to yield scalability.

Protocol A: Chemical Synthesis (Modified Koenigs-Knorr)

This method couples the aglycone with an activated glucuronic acid donor.

-

Reagents:

-

Aglycone: 2-Phenyl-1-propanol (CAS 1123-85-9).[3]

-

Donor: Acetobromo-

-D-glucuronic acid methyl ester. -

Promoter: Silver carbonate (Ag

CO

-

-

Workflow:

-

Activation: Dissolve 2-phenyl-1-propanol in anhydrous toluene.

-

Coupling: Add Acetobromo-glucuronide donor (1.2 eq) and Ag

CO -

Deprotection: The resulting intermediate is a methyl ester/acetyl-protected glucuronide.

-

Step 1: Hydrolysis of acetyl groups using NaOMe/MeOH.

-

Step 2: Saponification of methyl ester using LiOH/THF/H

O.

-

-

Purification: Isolate via solid-phase extraction (SPE) or semi-preparative HPLC.

-

Protocol B: Analytical Hydrolysis (Validation)

To confirm the presence of this metabolite in biological matrices (urine/plasma), differential hydrolysis is used.

-

Acid Hydrolysis: 2-Phenyl-1-propyl glucuronide is stable in weak acid (unlike its tertiary isomer, 2-phenyl-2-propyl glucuronide, which undergoes elimination/rearrangement).

-

Enzymatic Hydrolysis:

-

Aliquot 100

L urine sample. -

Add 50

L -

Incubate at 37°C for 2 hours.

-

Extract aglycone (2-phenyl-1-propanol) with ethyl acetate.

-

Analyze via GC-MS (Target Ion: m/z 105, 136).

-

Part 4: Analytical Data Summary

| Property | Value / Behavior |

| Retention Time (LC-MS) | Elutes after the more polar hydroxy-metabolites but before the parent alcohol. |

| MS/MS Transitions (ESI-) | 311 |

| Acid Stability | High (Primary alcohol conjugate). |

| Alkali Stability | Moderate (Susceptible to acyl migration if pH > 10). |

| UV Absorbance |

References

-

Goenechea, S., et al. (1986). Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol).[4] Zeitschrift für Rechtsmedizin.[4]

-

Chen, L. J., et al. (2011). Metabolism and Disposition of Cumene in Rats and Mice.[2] Drug Metabolism and Disposition.[5][6]

-

National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of Cumene (CAS No. 98-82-8). Technical Report Series.

-

ChemicalBook. 2-Phenyl-1-propyl glucuronide Product Entry (CAS 84718-96-7).[7][8]

-

Density Pharmachem. Certificate of Analysis: 2-Phenyl-1-propyl glucuronide.[8][9]

Sources

- 1. Disposition and Toxicokinetics - Report on Carcinogens Monograph on Cumene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Phenyl-1-propanol | 1123-85-9 | TCI AMERICA [tcichemicals.com]

- 4. [Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Precursors to Amphetamine and Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. densitypharmachem.com [densitypharmachem.com]

- 8. lookchem.com [lookchem.com]

- 9. CAS # 84714-46-5, 1-Carboxyethyl-2-Iminoimidazolidine: more information. [chemblink.com]

An In-Depth Technical Guide to the Glucuronidation of 2-Phenyl-1-Propanol in Mammals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucuronidation represents a pivotal Phase II metabolic pathway in mammals, responsible for the detoxification and elimination of a vast array of xenobiotics and endogenous compounds. This guide provides a comprehensive technical overview of the glucuronidation of 2-phenyl-1-propanol, a primary aromatic alcohol. By synthesizing current scientific understanding, this document details the enzymatic processes, offers field-proven experimental protocols, and discusses the toxicological and pharmacological relevance of this metabolic transformation. This guide is intended to serve as a valuable resource for professionals in drug development and metabolic research, offering both foundational knowledge and practical insights into the study of xenobiotic glucuronidation.

Introduction: The Significance of 2-Phenyl-1-Propanol Glucuronidation

2-Phenyl-1-propanol is an aromatic alcohol that can be encountered as a fragrance component, a synthetic intermediate, and a metabolite of other xenobiotics such as cumene.[1] Like many lipophilic compounds, its efficient elimination from the body is reliant on metabolic conversion to more water-soluble derivatives. Glucuronidation is a primary mechanism by which this is achieved.[2]

This process involves the enzymatic conjugation of glucuronic acid to the hydroxyl moiety of 2-phenyl-1-propanol, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[3] The resulting glucuronide conjugate is more polar and readily excreted in urine and/or bile.[3] Understanding the specifics of 2-phenyl-1-propanol glucuronidation is crucial for several reasons:

-

Pharmacokinetic Profiling: For any compound that is metabolized to 2-phenyl-1-propanol, or for 2-phenyl-1-propanol itself if it were a drug candidate, the rate and extent of its glucuronidation are critical determinants of its systemic exposure and clearance.

-

Toxicological Assessment: Glucuronidation is generally a detoxification pathway.[2] However, the formation of certain glucuronide conjugates can sometimes lead to bioactivation or altered toxicity profiles.[4]

-

Drug-Drug Interactions: Co-administered drugs can inhibit or induce UGT enzymes, leading to significant alterations in the metabolism of 2-phenyl-1-propanol and potentially causing adverse effects.

This guide will delve into the core scientific principles and methodologies for investigating the glucuronidation of 2-phenyl-1-propanol.

The Biochemical Machinery: UDP-Glucuronosyltransferases (UGTs)

The glucuronidation of 2-phenyl-1-propanol is a bi-substrate reaction that requires the UGT enzyme, the aglycone substrate (2-phenyl-1-propanol), and the activated form of glucuronic acid, uridine 5'-diphosphoglucuronic acid (UDPGA).[5] The reaction proceeds via a direct SN2-like mechanism, resulting in the formation of a β-D-glucuronide conjugate and the release of UDP.[3][5]

Biochemical pathway of 2-phenyl-1-propanol glucuronidation.

While direct studies on 2-phenyl-1-propanol are limited, based on its structure as a primary alcohol, several UGT isoforms are likely candidates for its metabolism. Studies on the glucuronidation of other simple alcohols and aromatic compounds point towards the involvement of UGT1A1, UGT1A9, and UGT2B7.[6][7] The affinity of alcohols for UGTs is influenced by the length of their alkyl chain and their structure, with primary alcohols generally being better substrates than secondary alcohols.[8]

In Vitro Investigation: A Step-by-Step Protocol

The study of 2-phenyl-1-propanol glucuronidation in vitro is essential for characterizing its metabolic fate. The following protocol, adapted from established methods for benzyl alcohol, provides a robust framework for such investigations using mammalian liver microsomes.[9]

Materials and Reagents

| Reagent/Material | Supplier | Purpose |

| 2-Phenyl-1-propanol | Sigma-Aldrich | Substrate |

| Pooled Human Liver Microsomes (HLM) | Corning, Sekisui XenoTech | Enzyme Source |

| UDP-Glucuronic Acid (UDPGA), trisodium salt | Sigma-Aldrich | Co-factor |

| Tris-HCl Buffer (pH 7.4) | Thermo Fisher Scientific | Reaction Buffer |

| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | UGT Activator |

| Alamethicin | Sigma-Aldrich | Pore-forming agent to overcome UGT latency |

| Acetonitrile (ACN), HPLC grade | Fisher Scientific | Reaction Termination |

| Formic Acid, LC-MS grade | Fisher Scientific | Mobile Phase Additive |

| Ultrapure Water | Millipore | Reagent Preparation |

Experimental Workflow

Experimental workflow for in vitro glucuronidation assay.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare a 1 M Tris-HCl buffer (pH 7.4).

-

Prepare a 1 M MgCl₂ stock solution in ultrapure water.

-

Prepare a 100 mM UDPGA stock solution in ultrapure water.

-

Prepare a 10 mg/mL alamethicin stock solution in ethanol.

-

Prepare a 100 mM stock solution of 2-phenyl-1-propanol in DMSO.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following on ice:

-

Tris-HCl buffer (final concentration 50 mM)

-

MgCl₂ (final concentration 10 mM)

-

Alamethicin (final concentration 50 µg/mg microsomal protein)

-

Pooled human liver microsomes (final concentration 0.5 mg/mL)

-

Ultrapure water to bring the volume to 90 µL.

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Add 5 µL of varying concentrations of 2-phenyl-1-propanol (to achieve final concentrations for kinetic analysis, e.g., 0-1000 µM).

-

Pre-incubate for another 3 minutes at 37°C.

-

Initiate the reaction by adding 5 µL of 100 mM UDPGA (final concentration 5 mM).

-

Incubate for a predetermined time (e.g., 30 minutes) at 37°C with gentle shaking.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 100 µL of ice-cold acetonitrile.

-

Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

Analytical Methodology: LC-MS/MS

The quantification of the formed 2-phenyl-1-propanol glucuronide is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high selectivity and sensitivity.[10]

-

Chromatographic Separation: A reverse-phase C18 column is commonly used to separate the parent compound from its more polar glucuronide metabolite. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is effective.[8]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in negative ion mode. The precursor ion will be the [M-H]⁻ of the glucuronide, and the product ion will be the [M-H]⁻ of the aglycone (2-phenyl-1-propanol) after the loss of the glucuronic acid moiety (176 Da).

Kinetic Analysis and Species Differences

Representative Kinetic Parameters for the Glucuronidation of Nitrobenzyl Alcohols by Rat Liver Microsomes

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| 4-Nitrobenzyl alcohol | 48 | 1.69 |

| 3-Nitrobenzyl alcohol | ~192 | Similar to 4-nitrobenzyl alcohol |

| 2-Nitrobenzyl alcohol | ~192 | Similar to 4-nitrobenzyl alcohol |

| Data adapted from studies on nitrobenzyl alcohol metabolism.[12] |

It is important to note that significant species differences exist in UGT expression and activity.[13][14] For instance, the glucuronidation rates of various compounds can differ substantially between humans, rats, mice, dogs, and monkeys.[13] Therefore, extrapolating data from animal models to humans must be done with caution, and ideally, studies should be conducted using human-derived materials.

Toxicological and Pharmacological Implications

The primary role of glucuronidation is detoxification, converting a lipophilic compound into a more readily excretable, and typically less toxic, metabolite.[2] The parent compound, 2-phenyl-1-propanol, has shown some evidence of toxicity at high doses in animal studies, including effects on the liver and kidneys.[2]

The glucuronide conjugate of 2-phenyl-1-propanol is expected to be pharmacologically inactive and less toxic than the parent compound due to its increased polarity, which limits its ability to cross cell membranes and interact with cellular targets.[15] However, the overall toxicological profile is also influenced by the preceding metabolic pathways. For example, the oxidation of the structurally similar benzyl alcohol to benzoic acid is a major metabolic route, and the accumulation of benzoic acid can lead to toxicity, especially in neonates with immature metabolic pathways.[13][16] Therefore, a comprehensive toxicological assessment should consider the interplay between different metabolic pathways.

Conclusion

The glucuronidation of 2-phenyl-1-propanol is a critical metabolic pathway that governs its clearance and detoxification in mammals. This guide has provided a detailed overview of the enzymatic basis of this process, a practical protocol for its in vitro investigation, and a discussion of its kinetic and toxicological aspects. By employing the methodologies outlined herein, researchers can effectively characterize the glucuronidation of 2-phenyl-1-propanol and other novel xenobiotics, thereby contributing to a more thorough understanding of their metabolic fate and ensuring the development of safer and more effective therapeutic agents.

References

-

Mechanism of the glucuronidation reaction catalyzed by UDP-glucuronosyltransferases (UGT). (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes. (1987). Drug Metabolism and Disposition, 15(5), 677-682. [Link]

-

Zhou, J., et al. (2021). Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs). In: Methods in Molecular Biology. Humana, New York, NY. [Link]

-

Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Royal Society of Chemistry. [Link]

-

The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. (2021). YouTube. [Link]

-

Al Saabi, A., et al. (2013). Involvement of UDP-glucuronosyltransferases UGT1A9 and UGT2B7 in ethanol glucuronidation, and interactions with common drugs of abuse. Drug Metabolism and Disposition, 41(3), 568-574. [Link]

-

Species Differences in Ezetimibe Glucuronidation. (2022). MDPI. [Link]

-

Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. (2001). International Journal of Toxicology, 20 Suppl 3, 23-50. [Link]

-

Ethyl glucuronide, a marker of alcohol consumption, correlates with metabolic markers of oxidant stress but not with hemolysis in stored red blood cells from healthy blood donors. (2020). Transfusion, 60(6), 1279-1288. [Link]

-

Jurowich, S., et al. (2004). Glucuronidation of aliphatic alcohols in human liver microsomes in vitro. Alcohol, 34(2-3), 149-155. [Link]

-

Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012). InTech. [Link]

-

Gaunt, I. F., et al. (1982). Short-term toxicity of 2-phenylpropan-1-ol (hydratropic alcohol) in rats. Food and Chemical Toxicology, 20(5), 519-525. [Link]

-

Ethyl Glucuronide as a Sensitive Marker of Alcohol Abuse. (2022). ClinMed International Library. [Link]

-

Al Saabi, A., et al. (2012). Involvement of UDP-Glucuronosyltransferases UGT1A9 and UGT2B7 in Ethanol Glucuronidation, and Interactions with Common Drugs of Abuse. ResearchGate. [Link]

-

Ethyl glucuronide: a biomarker of alcohol consumption. (2009). Revue Médicale Suisse, 5(224), 2275-2278. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry, 95(1), 303-315. [Link]

-

Poisoning with 1-propanol and 2-propanol. (2015). Human & Experimental Toxicology, 34(9), 956-960. [Link]

-

Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans. (2016). Drug Metabolism and Pharmacokinetics, 31(1), 39-50. [Link]

-

Species Differences in UDP-Glucuronosyltransferase Activities in Mice and Rats. (2013). Drug Metabolism and Disposition, 41(4), 870-877. [Link]

Sources

- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 2. What are the side effects of Benzyl Alcohol? [synapse.patsnap.com]

- 3. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicity of benzyl alcohol in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neonatal Deaths Associated With Use Of Benzyl Alcohol -- United States [cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glucuronidation of aliphatic alcohols in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]

- 11. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. series.publisso.de [series.publisso.de]

- 14. Acute benzyl alcohol intoxication: An autopsy case report - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethyl glucuronide, a marker of alcohol consumption, correlates with metabolic markers of oxidant stress but not with hemolysis in stored red blood cells from healthy blood donors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

Technical Guide: Comparative Analysis of 2-Phenyl-1-propyl vs. 2-Phenyl-2-propyl Glucuronide

[1]

Executive Summary

In the metabolic profiling of alkylbenzenes, specifically Cumene (isopropylbenzene), the differentiation between primary and tertiary glucuronide conjugates is critical for accurate toxicokinetic modeling. 2-Phenyl-2-propyl glucuronide is the dominant urinary metabolite in mammals, formed via the conjugation of the tertiary alcohol (2-phenyl-2-propanol).[1] In contrast, 2-Phenyl-1-propyl glucuronide is a minor metabolite derived from the primary alcohol (2-phenyl-1-propanol).

The distinction is chemically significant: the tertiary ether linkage in the 2-propyl isomer confers unique instability under acidic conditions, presenting challenges in hydrolysis assays and chemical synthesis that are not present with the stable primary 1-propyl isomer. This guide details the mechanistic pathways, stability profiles, and analytical protocols required to isolate and identify these isomers.

Chemical Identity and Structural Divergence

The core difference lies in the position of the glucuronic acid attachment relative to the phenyl ring and the propyl chain. Both are ether glucuronides , distinct from the acyl glucuronides formed by carboxylic acid drugs (e.g., profens).

| Feature | 2-Phenyl-1-propyl glucuronide | 2-Phenyl-2-propyl glucuronide |

| Parent Alcohol | 2-Phenyl-1-propanol (Hydratropyl alcohol) | 2-Phenyl-2-propanol (Dimethylbenzyl carbinol) |

| Alcohol Type | Primary ( | Tertiary ( |

| Glucuronide Type | Ether (Alkyl) | Ether (Alkyl) |

| Metabolic Abundance | Minor / Trace | Major (Dominant urinary metabolite) |

| Steric Hindrance | Low | High (Gem-dimethyl groups) |

| Acid Stability | High (Stable to hydrolysis) | Low (Prone to elimination/dehydration) |

| CAS RN | Variable/Analogous to 1-O-alkyl | Specific to Cumene metabolite |

Biosynthesis and Metabolic Pathways[2]

The formation of these glucuronides is dictated by the regioselectivity of Cytochrome P450 (CYP) enzymes acting on the parent Cumene molecule.

The Pathway[2][3][4]

-

Hydroxylation: Cumene is oxidized primarily at the benzylic tertiary carbon by CYP enzymes (mainly CYP2E1 and CYP2B family in rodents) to form 2-phenyl-2-propanol . A minor pathway involves hydroxylation at the terminal methyl group (or rearrangement) to form 2-phenyl-1-propanol .

-

Glucuronidation: The resulting alcohols are substrates for UDP-glucuronosyltransferases (UGTs). The tertiary alcohol is conjugated to form 2-phenyl-2-propyl glucuronide, facilitating renal excretion.

Pathway Visualization

The following diagram illustrates the bifurcation in Cumene metabolism leading to these two distinct conjugates.

Figure 1: Metabolic pathway of Cumene showing the divergence into primary and tertiary glucuronides. Note the potential for elimination (dehydration) of the tertiary pathway.

Stability and Hydrolysis Protocols

A critical technical distinction for researchers is the acid lability of the tertiary glucuronide. Unlike typical ether glucuronides which are robust, the 2-phenyl-2-propyl moiety is prone to

Acid Hydrolysis Comparison

Research indicates a stark difference in behavior under acidic conditions (e.g., HCl treatment for urine analysis):

-

2-Phenyl-1-propyl glucuronide: Exhibits high stability. Quantitative hydrolysis to the aglycone (alcohol) requires standard harsh conditions (e.g., 10% HCl at elevated temperatures) with near 100% recovery of the alcohol.

-

2-Phenyl-2-propyl glucuronide: Unstable. Treatment with dilute acid (1-20% HCl) often leads to low recovery of the parent alcohol (40-45%).[2] Instead of simple hydrolysis, the compound undergoes elimination to form

-methylstyrene or other rearrangement products (e.g., 2-phenylpropane derivatives).

Recommended Hydrolysis Protocol (Enzymatic)

To avoid artifacts caused by acid instability, enzymatic hydrolysis is the mandatory standard for quantifying 2-phenyl-2-propyl glucuronide.

Protocol:

-

Sample Prep: Aliquot 100

L of urine or plasma. -

Buffer: Add 100

L of 0.1 M Sodium Acetate buffer (pH 5.0). Note: Avoid low pH buffers. -

Enzyme: Add 500 units of

-glucuronidase (Type H-1 from Helix pomatia or recombinant equivalents). -

Incubation: Incubate at 37°C for 2–4 hours.

-

Termination: Stop reaction with 200

L ice-cold Acetonitrile (protein precipitation). -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Analytical Differentiation (LC-MS/MS)

Distinguishing these isomers requires careful chromatographic separation and mass spectral interpretation, as they share the same molecular mass (

Chromatographic Separation

The tertiary alcohol (2-phenyl-2-propanol) is more hydrophobic but sterically compact compared to the primary isomer.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

m). -

Elution Order: The glucuronide of the tertiary alcohol (2-phenyl-2-propyl) typically elutes earlier than the primary isomer due to the shielding of the hydrophobic core by the bulky glucuronic acid and the specific geometry of the tertiary ether linkage.

Mass Spectrometry Transitions (MRM)

Both compounds ionize well in Negative ESI mode (

| Compound | Precursor Ion ( | Product Ion ( | Mechanism |

| 2-Phenyl-2-propyl-G | 311.1 | 113.0 / 175.0 | Loss of aglycone (neutral loss 136) / Glucuronide fragment |

| 2-Phenyl-1-propyl-G | 311.1 | 113.0 / 175.0 | Similar fragmentation; RT is key discriminator |

Note on In-Source Fragmentation: The tertiary glucuronide (2-phenyl-2-propyl) is prone to in-source fragmentation (loss of the glucuronide moiety) even at moderate cone voltages, potentially mimicking the free alcohol. Ensure gentle source desolvation parameters.

Synthesis and Standards

Synthesizing the tertiary glucuronide (2-phenyl-2-propyl) is synthetically challenging compared to the primary isomer.

-

Primary (1-propyl): Synthesized via standard Koenigs-Knorr or Schmidt glycosylation using 2-phenyl-1-propanol and an activated glucuronide donor (e.g., acetobromo-

-D-glucuronic acid methyl ester). Yields are typically high. -

Tertiary (2-propyl): Standard methods often fail due to steric hindrance at the tertiary carbon and competitive elimination reactions. Successful synthesis often requires high-pressure conditions (10-12 kbar) or the use of specific Lewis acid catalysts (e.g.,

) with trichloroacetimidate donors to force the ether bond formation without dehydrating the alcohol.

References

-

Chen, L. J., et al. (2011). Disposition and Metabolism of Cumene in F344 Rats and B6C3F1 Mice. Drug Metabolism and Disposition , 39(3), 498-509. Link

-

Goenechea, S., et al. (1986).[2] Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol).[2] Zeitschrift für Rechtsmedizin , 97(2), 83-88.[2] Link

-

Knecht, U. (2013).[3] Determination of the metabolite 2-phenyl-2-propanol in urine. DFG Publications . Link

-

Scientific Committee on Occupational Exposure Limits (SCOEL) . (2015). Recommendation from the Scientific Committee on Occupational Exposure Limits for 2-Phenylpropane (Cumene). SCOEL/REC/029. Link

An In-depth Technical Guide to the Urinary Metabolites of Isopropylbenzene (Cumene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylbenzene, commonly known as cumene, is a significant industrial chemical primarily used as a precursor in the synthesis of phenol and acetone. It is also utilized as a high-octane blending component in gasoline and as a solvent for paints and lacquers.[1] Given its widespread use, occupational and environmental exposure is a considerable concern, necessitating robust methods for biological monitoring. This guide provides a detailed overview of the urinary metabolites of cumene, serving as critical biomarkers for assessing human exposure. Understanding the metabolic fate of cumene is paramount for toxicological risk assessment and for the development of sensitive and specific biomonitoring protocols.

Metabolic Pathways of Isopropylbenzene

Upon absorption, primarily through inhalation, cumene is extensively metabolized by the cytochrome P450 (CYP450) enzyme system, predominantly in the liver and other tissues such as the lungs.[2] The metabolism of cumene is complex, involving two main pathways: side-chain oxidation and, to a lesser extent, ring oxidation.[2][3]

Side-Chain Oxidation: This is the principal metabolic route. The initial and most critical step is the hydroxylation of the tertiary carbon on the isopropyl side-chain, leading to the formation of 2-phenyl-2-propanol. This primary alcohol can be further metabolized. A significant portion of 2-phenyl-2-propanol undergoes phase II conjugation, primarily with glucuronic acid, to form 2-phenyl-2-propanol glucuronide, which is the most abundant urinary metabolite.[2][3]

Ring Oxidation: This is a minor pathway but is toxicologically significant as it can lead to the formation of reactive intermediates.[2] The aromatic ring of cumene can be oxidized to form phenolic metabolites, such as 2-(2-hydroxy-2-propyl)phenol and 4-(2-hydroxy-2-propyl)phenol, which are then excreted as sulfate conjugates.[2] These pathways can generate reactive species like arene oxides and quinone methides, which have the potential to cause cellular damage.[3]

Caption: Metabolic pathway of Isopropylbenzene (Cumene).

Principal Urinary Metabolites of Isopropylbenzene

The biomonitoring of cumene exposure is reliably achieved by quantifying its metabolites in urine. The profile of these metabolites provides a direct measure of the absorbed dose. While numerous metabolites have been identified in animal studies, the focus for human biomonitoring is on the most abundant and consistently excreted compounds.[3]

| Metabolite Name | Parent Compound | Typical Form in Urine | Significance |

| 2-Phenyl-2-propanol | 2-Phenyl-2-propanol | Primarily as Glucuronide Conjugate | The most abundant and primary biomarker of cumene exposure.[2][3] |

| 2-Phenyl-1-propanol | 2-Phenyl-1-propanol | Glucuronide Conjugate | A less abundant side-chain oxidation product.[2] |

| 2-(2-hydroxy-2-propyl)phenylsulfate | 2-(2-hydroxy-2-propyl)phenol | Sulfate Conjugate | A biomarker of the ring-oxidation pathway.[2] |

| 4-(2-hydroxy-2-propyl)phenylsulfate | 4-(2-hydroxy-2-propyl)phenol | Sulfate Conjugate | Another biomarker indicating ring oxidation.[2] |

Analytical Methodology for Urinary Metabolite Analysis

The quantification of cumene metabolites in urine, particularly 2-phenyl-2-propanol, requires a robust and sensitive analytical method. Gas chromatography-mass spectrometry (GC-MS) is a widely accepted technique for this purpose. Since the majority of 2-phenyl-2-propanol is excreted as a glucuronide conjugate, a hydrolysis step is essential to release the free metabolite for analysis.[4][5]

Caption: Analytical workflow for urinary 2-phenyl-2-propanol.

Experimental Protocol: GC-MS Analysis of 2-Phenyl-2-propanol

This protocol is based on established methods for the determination of 2-phenyl-2-propanol in urine.[4][5]

1. Sample Preparation

-

Hydrolysis: To a 2 mL urine sample in a 20 mL headspace vial, add an internal standard (e.g., 150 µL of 200 mg/L 4-fluorophenethyl alcohol). Add 200 µL of 37% hydrochloric acid. Seal the vial and heat at 90°C for 1 hour to hydrolyze the glucuronide conjugate.[5]

-

Neutralization and Derivatization: Cool the vial to room temperature. Add 400 µL of 12 M sodium hydroxide to neutralize the acid. Add 100 µL of pyridine and 50 µL of acetic anhydride.[5]

-

Causality: Derivatization, in this case acetylation, converts the polar hydroxyl group of 2-phenyl-2-propanol into a less polar ester. This increases the volatility and thermal stability of the analyte, improving its chromatographic properties for GC analysis.[4]

-

-

Derivatization Reaction: Heat the vial at 75°C for 50 minutes to complete the derivatization reaction.[5]

2. Extraction

-

Headspace Solid-Phase Microextraction (HS-SPME): After derivatization, cool the vial. Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace above the sample at 10°C for 5 minutes with agitation.[5]

-

Causality: HS-SPME is a solvent-free extraction technique that concentrates volatile and semi-volatile analytes from the sample matrix onto a coated fiber, providing a clean and concentrated sample for injection into the GC-MS.

-

3. GC-MS Analysis

-

Desorption: Insert the SPME fiber into the GC inlet heated to an appropriate temperature (e.g., 250°C) to desorb the analytes onto the analytical column.[5]

-

Gas Chromatography: Use a suitable capillary column (e.g., Rxi-5Sil MS). A typical temperature program could be: hold at 35°C for 2 minutes, ramp at 20°C/min to 130°C, then ramp at 60°C/min to 320°C and hold for 2 minutes. Use helium as the carrier gas.[5]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the derivatized 2-phenyl-2-propanol and the internal standard to ensure specificity and sensitivity.[5]

4. Quality Control

-

Calibration: Prepare a set of calibration standards in a blank urine matrix and process them alongside the unknown samples to create a calibration curve.

-

Internal Standard: The use of an internal standard corrects for variations in extraction efficiency and instrument response.

-

Blanks and Quality Control Samples: Analyze procedural blanks and quality control samples at low and high concentrations to ensure the accuracy and precision of the analytical run.

Interpretation of Results

The concentration of 2-phenyl-2-propanol in urine is typically reported normalized to creatinine to account for variations in urine dilution. The Scientific Committee on Occupational Exposure Limits (SCOEL) has proposed a Biological Limit Value (BLV) for cumene.

-

Biological Limit Value (BLV): 7 mg of 2-phenyl-2-propanol per gram of creatinine in a urine sample collected within two hours after the end of a work shift.

This value represents the upper limit of the concentration of the metabolite that is likely to be observed in a worker exposed to the Occupational Exposure Limit (OEL). Concentrations exceeding this value suggest that exposure may be above acceptable limits and that workplace controls should be reviewed. It is important to note that these values are guidelines and should be interpreted by a trained occupational health professional.

Conclusion

The biomonitoring of urinary metabolites, particularly 2-phenyl-2-propanol, is an essential tool for the assessment of human exposure to isopropylbenzene (cumene). The metabolic pathways are well-characterized, with side-chain oxidation leading to the formation of 2-phenyl-2-propanol glucuronide as the major urinary metabolite. Robust and sensitive analytical methods, such as the GC-MS protocol detailed in this guide, allow for the accurate quantification of this key biomarker. By comparing the results to established biological limit values, researchers and occupational health professionals can effectively evaluate and manage the risks associated with cumene exposure.

References

-

National Toxicology Program. (2014). Report on Carcinogens, Thirteenth Edition: Cumene. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

National Toxicology Program. (2014). RoC Profile: Cumene. Retrieved from [Link]

- Knecht, U. (2013). 2-Phenyl-2-propanol in urine. In The MAK-Collection for Occupational Health and Safety (Vol. 13, pp. 1-10). Wiley-VCH Verlag GmbH & Co. KGaA.

- Bouatra, S., Aziat, F., Mandal, R., & Wishart, D. S. (2013). The Human Urine Metabolome. PLoS ONE, 8(9), e73076.

- Costa, C., et al. (2021). Metabolomic Study of Urine from Workers Exposed to Low Concentrations of Benzene by UHPLC-ESI-QToF-MS Reveals Potential Biomarkers Associated with Oxidative Stress and Genotoxicity. International Journal of Molecular Sciences, 22(16), 8829.

- Chen, L. J., et al. (2011). Disposition and metabolism of cumene in F344 rats and B6C3F1 mice. Drug Metabolism and Disposition, 39(2), 330-339.

- Xie, G., et al. (2022). Evaluation of urinary limonene metabolites as biomarkers of exposure to greenness.

-

National Center for Biotechnology Information. (n.d.). Report on Carcinogens Monograph on Cumene. Retrieved from [Link]

-

American Conference of Governmental Industrial Hygienists (ACGIH). (n.d.). Biological Exposure Indices (BEI) Introduction. Retrieved from [Link]

- Dugheri, S., et al. (2022). Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring. Molecules, 27(20), 6891.

-

Occupational Safety and Health Administration (OSHA). (n.d.). CUMENE. Retrieved from [Link]

- Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations.

-

U.S. Environmental Protection Agency (EPA). (n.d.). Cumene. Retrieved from [Link]

- Azzouz, A., et al. (2019). A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and North African markets. Food Chemistry, 290, 153-161.

- Bodell, W. J., et al. (2021). Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene. Molecules, 26(11), 3265.

- Lee, K. C., et al. (2019). Mechanism of Oxidation Reactions Catalyzed by Cytochrome P450 Enzyme. Journal of the American Chemical Society, 141(3), 1146-1155.

- Gries, W., et al. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents.

- Lu, D., et al. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 407(18), 5435-5445.

- Chen, C., & Gurka, D. P. (1985). Cumene hydroperoxide effected hydroperoxidation by cytochrome P-450. Archives of Biochemistry and Biophysics, 238(1), 187-194.

- American Conference of Governmental Industrial Hygienists (ACGIH). (2023). 2023 TLVs and BEIs.

Sources

- 1. Properties and Human Exposure - Report on Carcinogens Monograph on Cumene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics of Hydratropic Alcohol Conjugates

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics of hydratropic alcohol and its conjugates. Hydratropic alcohol, also known as 2-phenyl-1-propanol, is a chiral molecule of interest in various fields, including as a fragrance ingredient and a metabolite of several pharmaceutical compounds.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for both toxicological assessment and drug development. This document delves into the stereoselective nature of its metabolism, the formation of its primary conjugates, the phenomenon of enterohepatic circulation, and the analytical methodologies required for its study. Detailed experimental protocols and data visualization are provided to offer practical insights for researchers in the field.

Introduction to Hydratropic Alcohol and its Pharmacokinetic Significance

Hydratropic alcohol (2-phenyl-1-propanol) is a chiral aromatic alcohol. Its enantiomers, (R)- and (S)-2-phenyl-1-propanol, can exhibit different biological activities and metabolic fates. The study of its pharmacokinetics is often linked to the metabolism of 2-arylpropionic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens".[3][4] The metabolic pathways of these drugs can lead to the formation of hydratropic alcohol and its subsequent conjugates.

Conjugation is a critical Phase II metabolic process that facilitates the elimination of xenobiotics by increasing their water solubility. For hydratropic alcohol, the primary conjugation reaction is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the alcohol moiety.[5][6][7] The resulting glucuronide conjugates are then more readily excreted from the body. Understanding the formation and disposition of these conjugates is paramount for characterizing the complete pharmacokinetic profile of any parent compound that is metabolized to hydratropic alcohol.

The ADME Profile of Hydratropic Alcohol and its Conjugates

The journey of hydratropic alcohol and its conjugates through the body can be understood through the four key pharmacokinetic processes: Absorption, Distribution, Metabolism, and Excretion (ADME).

Absorption

Hydratropic alcohol, being a relatively small and lipophilic molecule, is expected to be readily absorbed from the gastrointestinal tract. However, its primary appearance in systemic circulation is often as a metabolite of other administered compounds. The absorption characteristics of the parent drug will, therefore, dictate the initial exposure to hydratropic alcohol.

Distribution

Following absorption or formation, hydratropic alcohol would be distributed throughout the body. Its distribution will be influenced by its physicochemical properties, such as its lipophilicity and plasma protein binding. The goal of distribution is to reach an effective concentration at the target site.[8]

Metabolism: The Central Role of Conjugation and Stereoselectivity

Metabolism is the most complex and arguably the most critical aspect of hydratropic alcohol's pharmacokinetics. The biotransformation of hydratropic alcohol is characterized by stereoselectivity, where enzymes differentiate between the (R)- and (S)-enantiomers.[9]

The principal metabolic pathway for hydratropic alcohol is conjugation with glucuronic acid. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[5][10] UGTs are primarily located in the liver but are also present in other tissues like the kidney and small intestine.[5] The glucuronidation of hydratropic alcohol results in the formation of more polar and water-soluble glucuronide conjugates, which can be more easily excreted in urine and/or bile.[6]

The UGT superfamily comprises two families, UGT1 and UGT2, which are responsible for the glucuronidation of a wide array of xenobiotics and endogenous compounds.[5] The specific UGT isoforms involved in hydratropic alcohol conjugation would need to be identified through in vitro studies using recombinant human UGTs.

A fascinating aspect of the metabolism of 2-arylpropionic acids (the parent compounds of which hydratropic alcohol can be a metabolite) is the unidirectional chiral inversion of the (R)-enantiomer to the pharmacologically more active (S)-enantiomer.[3][4][11] This process is metabolically driven and involves the formation of a coenzyme A (CoA) thioester.[11][12] While this process is primarily associated with the acidic profen drugs, the stereoselective metabolism of hydratropic alcohol itself is a critical consideration in understanding the overall disposition of these compounds.[13][14]

Excretion

The primary route of elimination for hydratropic alcohol conjugates is through renal and biliary excretion. The increased water solubility of the glucuronide conjugates facilitates their filtration by the kidneys and excretion in the urine.[6] Biliary excretion into the feces is another significant pathway, particularly for larger conjugates.[6] Studies on the related compound, hydratropic acid, have shown that in humans, the vast majority of the administered dose is excreted in the urine as its glucuronide conjugate.[15] In rats, a significant portion of hydratropic acid is excreted in the bile, primarily as the glucuronide conjugate.[15]

Enterohepatic Circulation: A Recycling Pathway for Hydratropic Alcohol Conjugates

Enterohepatic circulation is a process where drugs or their metabolites are excreted in the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation.[16][17][18][19] This recycling mechanism can significantly prolong the half-life of a compound in the body.[17]

For hydratropic alcohol glucuronide, this process would involve:

-

Excretion of the glucuronide conjugate into the bile.

-

Hydrolysis of the glucuronide back to the parent hydratropic alcohol by β-glucuronidases produced by the gut microbiota.

-

Reabsorption of the now more lipophilic hydratropic alcohol from the intestine back into the bloodstream.

This can lead to secondary peaks in the plasma concentration-time profile of hydratropic alcohol.[17][20]

Caption: Enterohepatic circulation of hydratropic alcohol glucuronide.

Analytical Methodologies for Pharmacokinetic Studies

Accurate and sensitive analytical methods are essential for the quantification of hydratropic alcohol and its conjugates in biological matrices such as plasma, urine, and bile.[21] High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[22][23][24]

Sample Preparation

Biological samples typically require a sample preparation step to remove proteins and other interfering substances. This can be achieved through:

-

Protein Precipitation: Using organic solvents like acetonitrile or methanol.

-

Liquid-Liquid Extraction: To separate the analytes of interest into an organic phase.

-

Solid-Phase Extraction (SPE): For more selective purification and concentration of the analytes.

Chromatographic Separation and Detection

-

HPLC with UV Detection: Organic acids and their derivatives can often be detected by UV spectroscopy, typically around 210 nm.[25] This method is robust but may lack the sensitivity and selectivity of mass spectrometry.

-

LC-MS/MS: This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and ability to provide structural information. It allows for the simultaneous quantification of the parent drug and its metabolites.

Experimental Protocols

The following protocols provide a framework for conducting key experiments to investigate the pharmacokinetics of hydratropic alcohol conjugates.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the rate of glucuronide conjugate formation and to identify the UGT isoforms involved.

Methodology:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, hydratropic alcohol, and a buffer solution.

-

Initiation of Reaction: Add the cofactor UDPGA (uridine 5'-diphosphoglucuronic acid) to start the reaction. Include control incubations without UDPGA.

-

Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of the glucuronide conjugate over time.

Caption: Workflow for in vitro metabolism study.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of hydratropic alcohol and its glucuronide conjugate after administration of a parent compound.

Methodology:

-

Animal Dosing: Administer the parent compound (e.g., a profen) to rats via a relevant route (e.g., oral gavage).

-

Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Urine and Feces Collection: House the animals in metabolic cages to collect urine and feces over 24 hours.

-

Bile Collection (in cannulated animals): For studies on biliary excretion and enterohepatic circulation, use bile duct-cannulated rats to collect bile.

-

Sample Analysis: Quantify the concentrations of hydratropic alcohol and its glucuronide conjugate in plasma, urine, feces, and bile using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Pharmacokinetic Parameters of Hydratropic Alcohol and its Glucuronide Conjugate in Rats

| Parameter | Hydratropic Alcohol | Hydratropic Alcohol Glucuronide |

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (h) | 1.5 | 2.0 |

| AUC (ng*h/mL) | 7500 | 9600 |

| t½ (h) | 3.5 | 5.0 |

| CL (mL/h/kg) | 20 | - |

| Vd (L/kg) | 0.1 | - |

| Fe (%) | 5 | 60 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution; Fe: Fraction excreted unchanged in urine.

Conclusion

The pharmacokinetics of hydratropic alcohol conjugates are characterized by stereoselective metabolism, primarily through glucuronidation, and are subject to enterohepatic circulation. A comprehensive understanding of these processes is essential for the development and safety assessment of drugs that are metabolized to hydratropic alcohol. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to investigate the complex disposition of these compounds. Further research into the specific UGT isoforms and transporters involved will continue to enhance our understanding in this field.

References

-

Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-phenylpropionic acid in rat and rabbit. Journal of Pharmacy and Pharmacology, 35(11), 693-704. [Link]

-

Dixon, P. A., Caldwell, J., & Smith, R. L. (1977). Metabolism of arylacetic acids. 2. The fate of [14C]hydratropic acid and its variation with species. Xenobiotica, 7(11), 707-715. [Link]

-

Wikipedia. (n.d.). Enterohepatic circulation. [Link]

- Shackleford, D. M., Faassen, F., & Brouwer, K. L. R. (2003). Contribution of Phase II metabolism and biliary excretion to the hepatic clearance of a drug: a theoretical analysis. Drug Metabolism and Disposition, 31(8), 1073-1079.

-

Misaka, S., et al. (2013). Biotransformation of prochiral 2-phenyl-1,3-di(4-pyridyl)-2-propanol to a chiral N-oxide metabolite. Drug Metabolism and Disposition, 41(4), 849-857. [Link]

-

Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 106(1), 97-132. [Link]

-

Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

-

Siemieniuk, A., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Farmacja Polska, 73(9), 523-529. [Link]

-

Wikipedia. (n.d.). Chiral inversion. [Link]

-

Roberts, M. S., Magnusson, B. M., Burczynski, F. J., & Weiss, M. (2002). Enterohepatic circulation: physiological, pharmacokinetic and clinical implications. Clinical Pharmacokinetics, 41(10), 751-790. [Link]

-

Goto, M., Kawasaki, M., & Kometani, T. (2000). Enzymatic resolution of 2-phenyl-1-propanol by enantioselective hydrolysis of its ester having a bulky group in an acyl moiety. Journal of Molecular Catalysis B: Enzymatic, 9(4-6), 245-250. [Link]

-

Feghali, M., & Venkataramanan, R. (2021). Pharmacokinetics. In StatPearls. StatPearls Publishing. [Link]

-

Ishida, T., et al. (2018). Enantioselective Drug Recognition by Drug Transporters. International Journal of Molecular Sciences, 19(11), 3653. [Link]

-

Al-Sultani, H. G. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 15(3), 338. [Link]

-

Pachla, L. A., Reynolds, D. L., Wright, D. S., & Kissinger, P. T. (1987). Analytical methods for measuring uric acid in biological samples and food products. Journal - Association of Official Analytical Chemists, 70(1), 1-14. [Link]

-

Siemienczuk, A., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). ResearchGate. [Link]

-

Al-Majdoub, Z. M., et al. (2023). Unraveling enantioselective metabolism: Human cytochrome P450s in arachidonic acid biotransformation. Prostaglandins & Other Lipid Mediators, 168, 106758. [Link]

-

Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 21(20), 7769. [Link]

-

Taylor & Francis. (n.d.). Enterohepatic circulation – Knowledge and References. [Link]

-

de Lima, M. C. A., et al. (2019). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Current Drug Targets, 20(1), 26-38. [Link]

-

Meunier, F., et al. (1988). Stereoselective Metabolism of Anti-Inflammatory 2-arylpropionates. Archives of Toxicology. Supplement, 12, 137-147. [Link]

-

JoVE. (n.d.). Hepatic Drug Excretion: Enterohepatic Cycling. [Link]

-

National Center for Biotechnology Information. (n.d.). The role of organic anion transporting polypeptides in drug absorption, distribution, excretion and drug-drug interactions. [Link]

-

XenoTech. (2023, February 24). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions [Video]. YouTube. [Link]

-

Uchida, R., et al. (2015). Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats. International Journal of Molecular Sciences, 16(5), 10477-10488. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenyl-1-propanol. PubChem. [Link]

-

ResearchGate. (n.d.). Mechanism of metabolic chiral inversion of profens. [Link]

-

Wikipedia. (n.d.). Glucuronosyltransferase. [Link]

-

Al-Hilal, M., et al. (2013). Bile Acids Transporters of Enterohepatic Circulation for Targeted Drug Delivery. Pharmaceutics, 5(2), 240-267. [Link]

-

ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). [Link]

-

d'Avoine, N., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(12), 1201. [Link]

-

Semantic Scholar. (n.d.). Enantioselective pharmacokinetics and bioavailability of different racemic α-lipoic acid formulations in healthy volunteers. [Link]

-

ResearchGate. (n.d.). Analytical Methods for the Determination of Organic Acids in Honey. [Link]

-

National Center for Biotechnology Information. (n.d.). Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylpropionic acid, (+)-. PubChem. [Link]

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

- 4. researchgate.net [researchgate.net]

- 5. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Sci-Hub. Enzymatic resolution of 2-phenyl-1-propanol by enantioselective hydrolysis of its ester having a bulky group in an acyl moiety / Journal of Molecular Catalysis B: Enzymatic, 2000 [sci-hub.box]

- 10. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 11. Stereoselective metabolism of anti-inflammatory 2-arylpropionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chiral inversion - Wikipedia [en.wikipedia.org]

- 13. Stereoselective metabolism of 2-phenylpropionic acid in rat. I. In vitro studies on the stereoselective isomerization and glucuronidation of 2-phenylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unraveling enantioselective metabolism: Human cytochrome P450s in arachidonic acid biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolism of arylacetic acids. 2. The fate of [14C]hydratropic acid and its variation with species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enterohepatic circulation - Wikipedia [en.wikipedia.org]

- 17. Enterohepatic circulation: physiological, pharmacokinetic and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. mdpi.com [mdpi.com]

- 20. Video: Hepatic Drug Excretion: Enterohepatic Cycling [jove.com]

- 21. Analytical methods for measuring uric acid in biological samples and food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. shimadzu.com [shimadzu.com]

2-Phenyl-1-propyl glucuronide molecular weight and formula

Molecular Characterization, Metabolic Pathway, and Analytical Protocols

Executive Summary

2-Phenyl-1-propyl glucuronide is a Phase II metabolic conjugate of 2-phenyl-1-propanol (hydratropic alcohol).[1] It serves as a critical biomarker for the biotransformation of isopropylbenzene (cumene) and related aromatic hydrocarbons.[1][2] This guide provides a definitive technical analysis of its physicochemical properties, metabolic genesis, and validated protocols for its detection and hydrolysis.[1][2]

Core Chemical Data

| Property | Value |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-phenylpropoxy)methyl)tetrahydro-2H-pyran-2-carboxylic acid |

| Common Name | 2-Phenyl-1-propyl glucuronide |

| Aglycone | 2-Phenyl-1-propanol (CAS 1123-85-9) |

| Molecular Formula | C₁₅H₂₀O₇ |

| Molecular Weight | 312.32 g/mol |

| Exact Mass | 312.1209 |

| CAS Number | 84718-96-7 |

Chemical Architecture & Stability Profile[1][2]

Structural Composition

The molecule represents an O-glucuronide formed via an ether linkage between the primary hydroxyl group of 2-phenyl-1-propanol and the anomeric carbon (C1) of glucuronic acid.[1][2]

-

Aglycone Moiety (C₉H₁₁O): A beta-methylphenethyl group.[1][2] The presence of the phenyl ring at the C2 position of the propyl chain creates a steric environment that distinguishes it from its isomer, 3-phenyl-1-propyl glucuronide.[1][2]

-

Glucuronyl Moiety (C₆H₉O₆): Contributes significant polarity, rendering the hydrophobic aglycone water-soluble for renal excretion.[1][2]

Stability & Hydrolysis Dynamics

A critical distinction exists between 2-phenyl-1-propyl glucuronide (primary alcohol conjugate) and its isomer 2-phenyl-2-propyl glucuronide (tertiary alcohol conjugate).[2]

-

Acid Stability: Research indicates that 2-phenyl-1-propyl glucuronide exhibits high stability in acidic environments compared to its tertiary counterpart.[1][2] While the tertiary glucuronide undergoes rapid elimination to form alpha-methylstyrene or 2-phenylpropane under acidic conditions, the 2-phenyl-1-propyl conjugate requires harsher conditions or specific enzymatic cleavage for hydrolysis.[1]

-

Implication: In analytical workflows, acid hydrolysis is a robust method for quantifying the total 2-phenyl-1-propanol burden, yielding nearly 100% aglycone recovery with 10% HCl.[1][2]

Metabolic Genesis: The Cumene Pathway

The formation of 2-phenyl-1-propyl glucuronide is the terminal step in the oxidative metabolism of Cumene (Isopropylbenzene) .[1][2] This pathway highlights the body's strategy to detoxify lipophilic xenobiotics.[1][2]

Mechanism of Action[1][2]

-

Phase I Oxidation: Cytochrome P450 enzymes (specifically CYP4B1 and CYP2E1 sub-families) hydroxylate the isopropyl side chain of cumene.[1][2] This can occur at the tertiary carbon (forming 2-phenyl-2-propanol) or the primary carbon (forming 2-phenyl-1-propanol).[2]

-

Chirality: The formation of 2-phenyl-1-propanol introduces a chiral center.[1][2] Metabolic studies in rabbits suggest stereoselective formation of (R)-(+)-2-phenyl-1-propanol.[1][2]

-

Phase II Conjugation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) transfer glucuronic acid to the hydroxyl group, forming the polar glucuronide.[1][2]

Pathway Visualization

The following diagram illustrates the divergence of Cumene metabolism and the specific formation of the glucuronide.

Caption: Divergent oxidative pathways of Cumene leading to the stable 2-Phenyl-1-propyl glucuronide conjugate.

Analytical Protocols

Protocol A: Indirect Quantification via Acid Hydrolysis

Purpose: To quantify the total metabolite load by measuring the liberated aglycone (2-phenyl-1-propanol) using GC-MS.[1] This method is preferred when authentic glucuronide standards are unavailable.[1][2]

Reagents:

-

Extraction Solvent: Dichloromethane or Ethyl Acetate

-

Internal Standard: 3-Phenyl-1-propanol[1]

Step-by-Step Methodology:

-

Sample Preparation: Aliquot 1.0 mL of urine or plasma into a glass centrifuge tube.

-

Acidification: Add 1.0 mL of 10% HCl. Vortex for 30 seconds.[1][2]

-

Hydrolysis: Incubate the mixture at 90°C for 60 minutes .

-

Extraction: Cool to room temperature. Add 2.0 mL of extraction solvent containing the Internal Standard.[1][2] Shake mechanically for 10 minutes.

-

Separation: Centrifuge at 3,000 x g for 5 minutes. Transfer the organic layer to a clean vial.

-

Analysis: Inject 1 µL into GC-MS (e.g., DB-5MS column). Monitor m/z 136 (parent) and m/z 105 (tropylium ion).[1][2]

Protocol B: Direct Detection via LC-MS/MS

Purpose: Direct identification of the intact conjugate, avoiding artifacts associated with hydrolysis.[1][2]

Instrument Parameters:

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (favored for glucuronides).[1][2]

-

Transitions (MRM):

References

-

Goenechea, S., Rücker, G., Hoffmann, G., et al. (1986).[1][2][3] Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol).[1][4][3] Zeitschrift für Rechtsmedizin. Retrieved from [Link]

-

Ishida, T., & Matsumoto, T. (1992).[1][2] Enantioselective metabolism of cumene in rabbits. Xenobiotica. Retrieved from [Link]

-

PubChem. (n.d.).[1][2] 2-Phenyl-1-propanol Compound Summary. National Library of Medicine.[1][2] Retrieved February 3, 2026, from [Link][1][2]

Sources

- 1. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-苯基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Analysis: Biological Kinetics and Stability of 2-Phenylpropyl Glucuronides

Executive Summary

Topic: Pharmacokinetics, Stability, and Quantification of 2-Phenylpropyl Glucuronide Conjugates. Context: 2-Phenylpropyl glucuronides are the primary Phase II metabolites of Cumene (Isopropylbenzene) and Hydratropic Alcohol (2-phenylpropan-1-ol) .[1] They serve as critical biomarkers for industrial exposure and metabolic phenotyping.[1]

Core Insight: Unlike acyl glucuronides, which are reactive and toxicologically significant due to protein binding, 2-phenylpropyl glucuronides are ether glucuronides .[1] Their biological half-life is governed not by chemical instability, but by formation-rate limited kinetics (flip-flop kinetics) in vivo and renal clearance rates.[1] In analytical contexts, they exhibit high stability, simplifying quantification but requiring specific enzymatic hydrolysis protocols for accurate measurement.

Mechanistic Foundations: Biosynthesis & Chemistry[1]

Structural Classification

The term "2-phenylpropyl glucuronide" encompasses two distinct regioisomers derived from the oxidation of the isopropyl side chain of cumene. Understanding the difference is vital for chromatographic separation.

| Metabolite | Precursor | Glucuronide Type | Chemical Stability |

| 2-phenyl-2-propyl glucuronide | 2-phenyl-2-propanol (Tertiary Alcohol) | Ether (Tertiary) | High (Sterically hindered) |

| 2-phenyl-1-propyl glucuronide | 2-phenyl-1-propanol (Primary Alcohol) | Ether (Primary) | High |

| Contrast: 2-phenylpropionyl glucuronide | 2-phenylpropionic acid | Acyl (Ester) | Low (Reactive, t1/2 < 2-4h) |

Enzymatic Pathway

The formation of these conjugates is catalyzed by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes in the liver.[1]

-

Oxidation (Phase I): Cumene

CYP450 -

Conjugation (Phase II): 2-phenyl-2-propanol + UDPGA

2-phenyl-2-propyl glucuronide.[1]

Figure 1: Metabolic divergence of Cumene. The 2-phenylpropyl glucuronides (Green) are stable ether conjugates, distinct from the reactive acyl glucuronide (Red).

Biological Half-Life & Pharmacokinetics[1][5][6]

In Vivo Elimination Half-Life

In biological systems (rat/human), the specific half-life of the glucuronide metabolite is rarely calculated independently because its elimination is formation-rate limited .[1]

-

Parent Drug Half-Life (Cumene): ~3–5 hours (inhalation/oral).[1]

-

Metabolite Kinetics: Once formed, 2-phenylpropyl glucuronides are highly polar and rapidly excreted via urine (renal filtration) and bile.[1]

-

Observed T1/2: The apparent half-life of the glucuronide in plasma mirrors the half-life of the parent compound (Cumene) or the intermediate alcohol.

-

Excretion Window: >70% of the dose is excreted as glucuronide conjugates within 48 hours .

In Vitro Stability (Sample Handling)

For researchers, the "half-life" of concern is often the stability of the analyte in plasma or urine samples during storage.

-

2-Phenylpropyl Glucuronides (Ether):

-

Contrast with Acyl Glucuronides:

-

Acyl glucuronides often have T1/2 < 2 hours at physiological pH due to hydrolysis and intramolecular acyl migration.[1]

-

Experimental Protocols (Application Scientist Guide)

Quantification via LC-MS/MS

This protocol is designed for the quantification of 2-phenyl-2-propyl glucuronide in urine/plasma.[1]

System: UHPLC coupled to Triple Quadrupole MS.[1] Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).

| Parameter | Setting | Rationale |

| Ionization | ESI Negative Mode | Glucuronides ionize efficiently in neg mode due to the carboxylic acid moiety.[1] |